Pyruvate phenylhydrazone
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Overview
Description
Pyruvate phenylhydrazone is an organic compound formed by the reaction of pyruvate with phenylhydrazine. It is a type of hydrazone, which is a class of organic compounds characterized by the presence of the functional group R1R2C=N−NH2. Hydrazones are typically formed by the action of hydrazine on ketones or aldehydes . This compound is of interest due to its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyruvate phenylhydrazone can be synthesized through the reaction of pyruvate with phenylhydrazine. The reaction typically involves mixing an aqueous solution of pyruvate with phenylhydrazine under acidic conditions. The reaction proceeds as follows:
Pyruvate+Phenylhydrazine→Pyruvate phenylhydrazone+Water
Industrial Production Methods: The reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) and infrared spectroscopy to ensure the desired product is obtained .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where it is converted to other compounds through the addition of oxygen or the removal of hydrogen.
Reduction: It can also undergo reduction reactions, where it gains hydrogen or loses oxygen.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Pyruvate phenylhydrazone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: this compound derivatives have been investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of pyruvate phenylhydrazone involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor or activator of enzymes involved in metabolic processes. The hydrazone functional group allows it to form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ability to undergo redox reactions enables it to participate in oxidative stress responses and cellular signaling pathways .
Comparison with Similar Compounds
Phenylhydrazine: A precursor to pyruvate phenylhydrazone, used in the synthesis of various hydrazones.
Hydrazones: A broad class of compounds with similar functional groups, used in organic synthesis and medicinal chemistry.
Osazones: Formed by the reaction of phenylhydrazine with reducing sugars, used in carbohydrate analysis.
Uniqueness: this compound is unique due to its specific structure and reactivity. Unlike other hydrazones, it is derived from pyruvate, a key intermediate in cellular metabolism. This gives it distinct properties and applications, particularly in the study of metabolic pathways and enzyme activities .
Properties
CAS No. |
5330-70-1 |
---|---|
Molecular Formula |
C9H10N2O2 |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
(2Z)-2-(phenylhydrazinylidene)propanoic acid |
InChI |
InChI=1S/C9H10N2O2/c1-7(9(12)13)10-11-8-5-3-2-4-6-8/h2-6,11H,1H3,(H,12,13)/b10-7- |
InChI Key |
CSTSUTMIORLRIN-YFHOEESVSA-N |
Isomeric SMILES |
C/C(=N/NC1=CC=CC=C1)/C(=O)O |
SMILES |
CC(=NNC1=CC=CC=C1)C(=O)O |
Canonical SMILES |
CC(=NNC1=CC=CC=C1)C(=O)O |
Synonyms |
pyruvate phenylhydrazone |
Origin of Product |
United States |
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